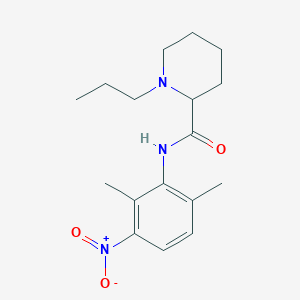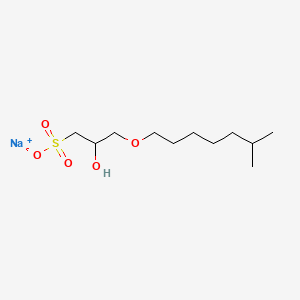![molecular formula C27H48I2N2O B12296808 2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the naphthoquinoline core.
Alkylation reactions: to introduce the pyrrolidin-1-ium group.
Hydrogenation reactions: to achieve the desired level of saturation in the hydrocarbon chains.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use as a therapeutic agent or in the formulation of new drugs.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects can involve:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolines: Compounds with a similar core structure but different functional groups.
Pyrrolidines: Compounds containing the pyrrolidine ring but lacking the naphthoquinoline core.
Uniqueness
The unique combination of functional groups and the specific arrangement of atoms in the compound may confer distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H48I2N2O |
|---|---|
Molecular Weight |
670.5 g/mol |
IUPAC Name |
2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide |
InChI |
InChI=1S/C27H48N2O.2HI/c1-26-13-11-22(28(3)15-5-6-16-28)20-21(26)9-10-23-24(26)12-14-27(2)25(23)8-7-17-29(27,4)18-19-30;;/h9,22-25,30H,5-8,10-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
FVCWXCOTQNRSPA-UHFFFAOYSA-L |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC[N+]4(C)CCO)C)[N+]5(CCCC5)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


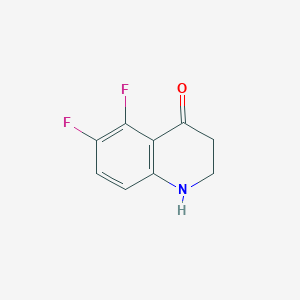
![N-[2-(ACetylamino)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B12296728.png)
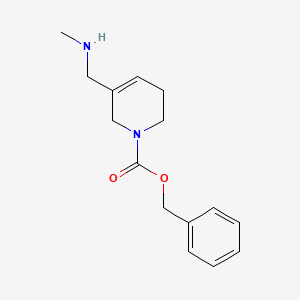
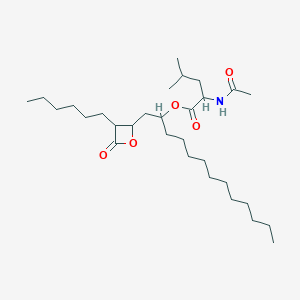
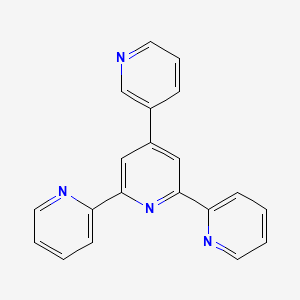

![Benzoic acid, 2-(methylamino)-,(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)tetrahydro-2-hydroxy-2-oxido-4H-furo[3,2-d]-1,3,2-dioxaphosphorin-7-yl ester](/img/structure/B12296788.png)
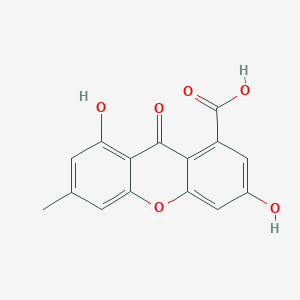
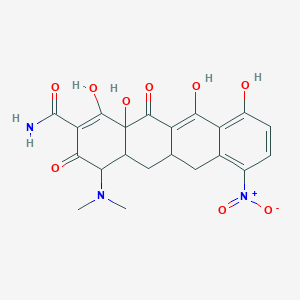
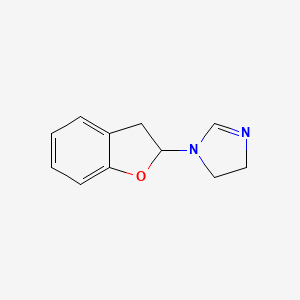
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12296815.png)
